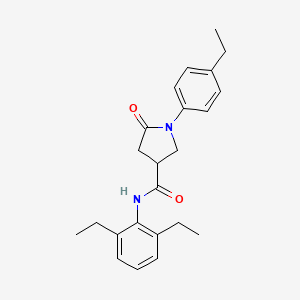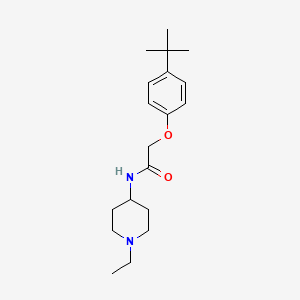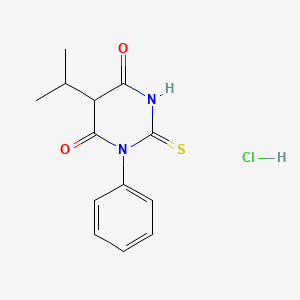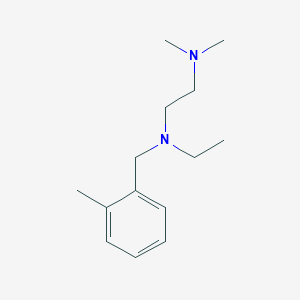
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the U.S. Army in 1946 for use by soldiers in insect-infested areas. Since then, it has become a popular choice for protection against mosquito and tick bites.
Mécanisme D'action
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by blocking the receptors on the insects' antennae that detect the chemicals humans emit, such as carbon dioxide and lactic acid. This makes it difficult for the insects to locate and feed on human hosts.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have low toxicity in humans and animals when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have some effect on the central nervous system, although the exact mechanism is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a widely used insect repellent and has been extensively studied in laboratory experiments. It is effective against a wide range of biting insects and has low toxicity in humans and animals when used as directed. However, N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be expensive to synthesize and may not be suitable for all research applications.
Orientations Futures
There are several areas of future research related to N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Another area of interest is the study of the mechanisms by which N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide works, which could lead to the development of new insect control strategies. Finally, there is a need for more research on the long-term effects of N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide exposure on human health and the environment.
Méthodes De Synthèse
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized through a multistep process involving the reaction of 2,6-diethylphenol with ethylmagnesium bromide to produce 2,6-diethylphenylmagnesium bromide. This intermediate is then reacted with 4-ethylbenzoyl chloride to produce the final product, N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of biting insects, including mosquitoes, ticks, and biting flies. N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by interfering with the insects' ability to locate and feed on human hosts.
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-4-16-10-12-20(13-11-16)25-15-19(14-21(25)26)23(27)24-22-17(5-2)8-7-9-18(22)6-3/h7-13,19H,4-6,14-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHROVQHWLHBBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC=C3CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4959662.png)
![ethyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4959663.png)


![2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959692.png)
![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)
![1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine](/img/structure/B4959708.png)

![methyl 4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzoate](/img/structure/B4959711.png)
![methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4959717.png)
![4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B4959723.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4959737.png)

